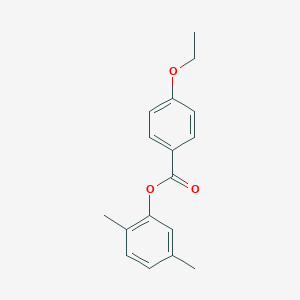![molecular formula C16H15N3O B249867 2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B249867.png)
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core substituted with an ethoxy group and an ethyl group, linked to a propanedinitrile moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Next, the ethoxy and ethyl groups are introduced through alkylation reactions. Ethylation can be achieved using ethyl halides in the presence of a base, while ethoxylation can be performed using ethyl alcohol under acidic or basic conditions.
Finally, the propanedinitrile moiety is attached through a condensation reaction. This step involves the reaction of the substituted indole with malononitrile in the presence of a base such as sodium ethoxide, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery.
Industry: Utilized in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole core can mimic natural substrates, allowing the compound to bind to active sites and influence biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2-[(2-Methoxy-1-ethylindol-3-yl)methylidene]propanedinitrile
- 2-[(2-Ethoxy-1-methylindol-3-yl)methylidene]propanedinitrile
- 2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]butanedinitrile
Uniqueness
2-[(2-ethoxy-1-ethyl-1H-indol-3-yl)methylene]malononitrile is unique due to its specific substitution pattern on the indole ring and the presence of the propanedinitrile moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it different from other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, which can be leveraged in various applications.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
2-[(2-ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H15N3O/c1-3-19-15-8-6-5-7-13(15)14(16(19)20-4-2)9-12(10-17)11-18/h5-9H,3-4H2,1-2H3 |
InChIキー |
JLOZCBLXISOFCE-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=C(C#N)C#N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(o-Chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249795.png)





![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B249811.png)

![5-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249817.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249818.png)
![N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B249819.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
